6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
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Description
6-(3,4-dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Biological Activity
6-(3,4-Dimethoxyphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H18FN3O3
- Molecular Weight : 357.36 g/mol
- CAS Number : 1219540-75-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyridazine core is known to exhibit diverse pharmacological properties, including:
- Inhibition of Enzymatic Activity : Compounds with a pyridazine scaffold can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The presence of the 3,4-dimethoxyphenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were evaluated for their ability to inhibit c-Jun N-terminal kinase (JNK1), a target implicated in cancer progression. The findings suggested that these compounds could induce apoptosis in cancer cells through JNK1 modulation .
Neuroprotective Effects
Research has indicated that similar compounds exhibit neuroprotective properties. For example, a study on related pyridazine derivatives demonstrated their efficacy in reducing oxidative stress and improving neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antitumor Activity :
- Neuroprotection :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCTSQSYYAURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.